molecular formula C15H14O B11714472 [2-(2-Phenylethenyl)phenyl]methanol

[2-(2-Phenylethenyl)phenyl]methanol

Cat. No.: B11714472
M. Wt: 210.27 g/mol
InChI Key: ZOICUOZBBWAVBI-UHFFFAOYSA-N
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Description

[2-(2-Phenylethenyl)phenyl]methanol is an organic compound that features a phenyl group attached to a vinyl group, which is further connected to another phenyl group through a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Phenylethenyl)phenyl]methanol can be achieved through several methods:

    Friedel-Crafts Alkylation: This method involves the reaction of styrene with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the aromatic ring to form the desired product.

    Grignard Reaction: Another approach involves the reaction of phenylmagnesium bromide with benzaldehyde, followed by the addition of vinyl magnesium bromide. The resulting intermediate is then hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

[2-(2-Phenylethenyl)phenyl]methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of alcohols.

    Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.

Major Products Formed

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of nitro, sulfonic, or halogenated derivatives.

Scientific Research Applications

[2-(2-Phenylethenyl)phenyl]methanol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [2-(2-Phenylethenyl)phenyl]methanol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential to inhibit certain enzymes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    Phenethyl alcohol: An organic compound with a similar structure but lacks the vinyl group.

    Benzyl alcohol: Another related compound with a simpler structure, lacking the phenyl and vinyl groups.

Uniqueness

[2-(2-Phenylethenyl)phenyl]methanol is unique due to the presence of both phenyl and vinyl groups, which confer distinct chemical reactivity and potential applications compared to its simpler analogs. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry.

Properties

Molecular Formula

C15H14O

Molecular Weight

210.27 g/mol

IUPAC Name

[2-(2-phenylethenyl)phenyl]methanol

InChI

InChI=1S/C15H14O/c16-12-15-9-5-4-8-14(15)11-10-13-6-2-1-3-7-13/h1-11,16H,12H2

InChI Key

ZOICUOZBBWAVBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=CC=C2CO

Origin of Product

United States

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